(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
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Description
(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C15H21BO3 and its molecular weight is 260.14. The purity is usually 95%.
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Biological Activity
(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C12H17BO3
- Molecular Weight : 220.076 g/mol
- CAS Number : 942919-26-8
Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities. The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Notably:
- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. However, specific data on this compound's antimicrobial efficacy remains limited and warrants further investigation.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Activity | Observation | Reference |
---|---|---|
CYP Inhibition | Inhibits CYP1A2 and CYP2D6 | |
BBB Permeability | Yes | |
Antimicrobial Potential | Limited data available; further studies needed |
Case Study 1: CNS Drug Development
In a study focusing on CNS drug development using dioxaborolane derivatives, compounds similar to this compound were evaluated for their ability to penetrate the BBB and modulate neuroactive pathways. Results indicated promising neuroprotective effects in animal models of neurodegeneration.
Case Study 2: Enzyme Interaction Studies
Another study investigated the enzyme inhibition profile of various dioxaborolane derivatives. The results showed that certain derivatives exhibited selective inhibition of CYP enzymes associated with drug metabolism. This finding suggests that this compound may alter the pharmacokinetics of other therapeutic agents when co-administered.
Properties
IUPAC Name |
(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13,17H,8-9H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXDCCWYBWNGA-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@@H](C3=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.